(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-methylphenyl)propanoic acid
CAS No.: 1217700-70-3
Cat. No.: VC11693804
Molecular Formula: C25H22FNO4
Molecular Weight: 419.4 g/mol
* For research use only. Not for human or veterinary use.
![(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-methylphenyl)propanoic acid - 1217700-70-3](/images/structure/VC11693804.png)
Specification
CAS No. | 1217700-70-3 |
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Molecular Formula | C25H22FNO4 |
Molecular Weight | 419.4 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-methylphenyl)propanoic acid |
Standard InChI | InChI=1S/C25H22FNO4/c1-15-12-17(26)11-10-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
Standard InChI Key | JIJRUMUJHWYHLC-QHCPKHFHSA-N |
Isomeric SMILES | CC1=C(C=CC(=C1)F)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Characteristics
The compound belongs to the class of Fmoc-protected α-amino acids, characterized by the (9H-fluoren-9-yl)methoxycarbonyl group at the N-terminus and a substituted phenyl moiety at the β-carbon. Its systematic IUPAC name, (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-methylphenyl)propanoic acid, reflects the stereochemistry (S-configuration at C2) and substituents on the aromatic ring.
Molecular Data Table
Property | Value |
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Molecular Formula | C₂₈H₂₄FNO₄ |
Molecular Weight | 473.50 g/mol |
CAS Number | Not publicly disclosed |
SMILES Notation | O=C(OCC1C2=CC=CC=C2C2=C1C=CC=C2)NCC@@HC3=CC=C(C(F)=C3)C |
Purity (Typical) | ≥95% (HPLC) |
The fluorine atom at the para position and methyl group at the ortho position of the phenyl ring introduce steric and electronic effects that influence reactivity and solubility .
Synthesis and Manufacturing
Synthetic Route
The synthesis follows standard Fmoc-protection protocols:
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Amino Acid Activation: The parent amino acid, (2S)-2-amino-3-(4-fluoro-2-methylphenyl)propanoic acid, is reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a basic aqueous-organic biphasic system (e.g., sodium bicarbonate/dioxane) .
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Coupling Reaction: The Fmoc group is introduced at the α-amino position, while the β-carboxylic acid remains unprotected.
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Purification: Crude product is isolated via precipitation and purified using reversed-phase chromatography .
Industrial Specifications
While direct manufacturing data for this compound is scarce, analogous Fmoc-amino acids (e.g., Catalog ID U127313, U110623) are produced at ≥95% purity with CAS numbers and MDL identifiers . Scalable processes involve:
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Bulk Packaging: Palletized containers under inert gas (argon/vacuum) to prevent degradation.
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Quality Control: LC-MS for purity verification; NMR for structural confirmation .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL). The fluorine atom enhances lipid solubility compared to non-halogenated analogs .
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Stability: Stable at -20°C under anhydrous conditions but prone to Fmoc deprotection under basic (piperidine) or prolonged acidic conditions .
Thermal Properties
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Melting Point: Estimated 180–190°C (extrapolated from Fmoc-phenylalanine derivatives) .
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Decomposition: Above 250°C, releasing CO₂ and fluorene byproducts.
Applications in Peptide Synthesis and Drug Development
Peptide Solid-Phase Synthesis
The compound is used in Fmoc/t-Bu strategies for assembling peptide chains:
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Deprotection: Fmoc removal via 20% piperidine in DMF.
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Coupling Efficiency: The electron-withdrawing fluorine reduces steric hindrance, improving coupling yields in sterically demanding sequences .
Pharmaceutical Relevance
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Anticancer Agents: Fluorinated aromatic side chains enhance binding to hydrophobic pockets in kinase targets.
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PET Tracers: The ¹⁸F isotope (if substituted) could serve as a positron emitter for imaging .
Analytical Characterization
Chromatographic Methods
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HPLC Conditions:
Parameter Value Column C18 (5 µm, 250 × 4.6 mm) Mobile Phase Acetonitrile/Water (0.1% TFA) Gradient 30–70% ACN over 20 min Detection UV 265 nm
Enantiomeric purity is confirmed using chiral columns (e.g., β-cyclodextrin), as demonstrated for Fmoc-amino acids in .
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 7.80–7.30 (m, Fmoc aromatic), 4.45 (q, α-CH), 3.10 (m, β-CH₂), 2.25 (s, CH₃), 10.2 (s, COOH).
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HRMS (ESI+): m/z 496.1801 [M+Na]⁺.
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